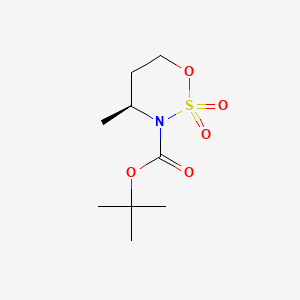
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate (TBAC) is an organic compound with a wide range of applications in the pharmaceutical, food, and cosmetic industries. It is a white crystalline powder that is insoluble in water but soluble in organic solvents. TBAC is used as a building block in organic synthesis and as a reagent in the synthesis of various compounds, including amino acids, peptides, and nucleic acids. TBAC is also used as a catalyst in several processes, such as the synthesis of polymers and the production of surfactants.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate has been used in a variety of scientific research applications, such as in the synthesis of peptides, nucleic acids, and amino acids. It has also been used as a catalyst in the synthesis of polymers and surfactants. In addition, this compound has been used in the synthesis of novel drugs and in the synthesis of fluorescent dyes.
Wirkmechanismus
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate acts as a nucleophile and reacts with electrophiles, such as halides, to form covalent bonds. The reaction is catalyzed by a base, such as potassium carbonate, which facilitates the reaction by protonating the nucleophile and increasing its reactivity.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in neurotransmission. In addition, this compound has been shown to inhibit the enzyme acetylcholine esterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate has several advantages for laboratory experiments, such as its low cost, high solubility in organic solvents, and ability to form covalent bonds with electrophiles. However, this compound is not very soluble in water and can be toxic if handled improperly. Therefore, it is important to take proper safety precautions when working with this compound.
Zukünftige Richtungen
The use of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate in the synthesis of novel drugs and in the synthesis of fluorescent dyes is an area of research that has great potential. In addition, this compound could be used in the development of new catalysts for the synthesis of polymers and surfactants. Furthermore, this compound could be used in the development of new inhibitors of enzymes, such as acetylcholinesterase and dihydrofolate reductase. Finally, this compound could be used as a building block in the synthesis of peptides, nucleic acids, and amino acids.
Synthesemethoden
Tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate can be synthesized from the reaction of tert-butyl piperazine-1-carboxylate and 4-amino-6-chloro-1,3,5-triazin-2-yl chloride in the presence of a base, such as potassium carbonate. The reaction is carried out in an inert atmosphere at a temperature of around 80°C for about two hours. The reaction mixture is then cooled and the product is isolated by filtration. The purity of the product can be checked by thin-layer chromatography.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN6O2/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-16-8(13)15-9(14)17-10/h4-7H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYSKHCGYBNOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E,10S)-10-methyl-2,5,7,8,9,10,11,12-octahydrospiro[1,8,11-benzoxadiazacyclotetradecine-6,2'-morpholin]-3-ene-7,12-dione, trifluoroacetic acid](/img/structure/B6609237.png)







![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
![({3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine hydrochloride](/img/structure/B6609317.png)
![rac-(1R,5R)-3-[(tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B6609323.png)
